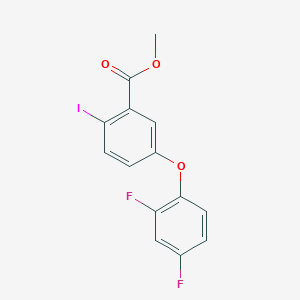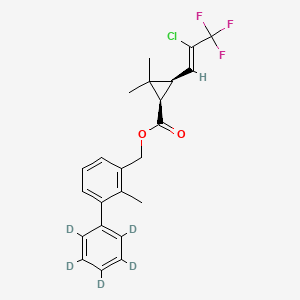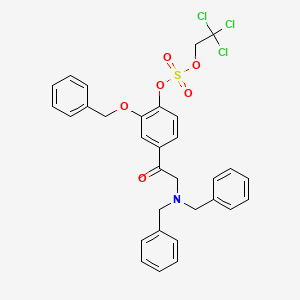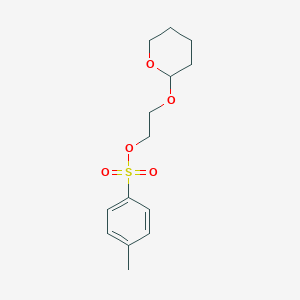
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is an organic compound with a complex structure that includes fluorine, iodine, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate typically involves multiple steps. One common method includes the iodination of a precursor compound followed by esterification. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the esterification step could involve methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. For example, the compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: This compound has similar structural features but includes chlorine and nitro groups instead of fluorine and iodine.
Methyl 5-(2,4-difluorophenoxy)-2-nitrobenzoate: This compound is similar but includes a nitro group instead of an iodine atom.
Uniqueness
Methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical properties such as increased reactivity and specific binding affinities. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H9F2IO3 |
|---|---|
分子量 |
390.12 g/mol |
IUPAC名 |
methyl 5-(2,4-difluorophenoxy)-2-iodobenzoate |
InChI |
InChI=1S/C14H9F2IO3/c1-19-14(18)10-7-9(3-4-12(10)17)20-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
InChIキー |
MWXMOPRQJFPHQV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)

![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)




![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)

